S-Allyl cysteine hydrochloride

Description

Background and Natural Occurrence in Allium sativum

S-Allyl cysteine is a naturally occurring amino acid derivative found predominantly in garlic (Allium sativum). mdpi.comnih.gov It is one of the major bioactive components of aged garlic extract. researchgate.net The biosynthesis of S-allyl cysteine in garlic involves several proposed pathways. One significant route is the hydrolysis of γ-glutamyl-S-allyl-cysteine (GSAC) by the enzyme γ-glutamyl transpeptidase. nih.govspandidos-publications.com Another plausible pathway involves the conversion of S-2-carboxypropyl cysteine, which is derived from S-2-carboxypropyl glutathione (B108866). nih.govspandidos-publications.comnih.gov The formation of S-allyl cysteine can also occur through the direct thioalkylation of serine. liverpool.ac.uk

The concentration of S-allyl cysteine can be influenced by processing methods. For instance, the production of black garlic through thermal processing can significantly increase the SAC content compared to fresh garlic. mdpi.com This enhancement is attributed to the activity of γ-glutamyl transpeptidase during the aging process. mdpi.com

Significance in Contemporary Scientific Inquiry and Bioactive Compound Research

S-Allyl cysteine is a focal point in bioactive compound research due to its wide range of observed biological activities. researchgate.netmedchemexpress.com Its water-soluble nature and high bioavailability contribute to its appeal as a subject of study. researchgate.netnih.gov Academic research has extensively investigated its antioxidant properties, demonstrating its ability to scavenge various reactive oxygen species. nih.govnih.gov

Beyond its antioxidant capacity, scientific studies have explored the role of S-allyl cysteine in various cellular processes. Research has indicated its involvement in anti-inflammatory, and neuroprotective activities. rsc.orgnih.govmedchemexpress.com These diverse biological effects have made S-allyl cysteine a compound of interest in the exploration of potential therapeutic agents for a variety of conditions. researchgate.netjuniperpublishers.com

Detailed Research Findings

The following table summarizes key research findings on the various biological activities of S-Allyl Cysteine.

| Research Area | Key Findings | References |

| Antioxidant Activity | Scavenges superoxide (B77818) anions, hydrogen peroxide, hydroxyl radicals, and peroxynitrite anions. Induces antioxidant enzymes like catalase and glutathione peroxidase. | nih.govnih.gov |

| Anti-inflammatory Effects | Suppresses the activation of NF-κB and reduces the production of nitric oxide. | selleckchem.com |

| Neuroprotective Effects | Ameliorates oxidative damage in experimental stroke models and protects against neuronal death induced by certain toxins. | spandidos-publications.com |

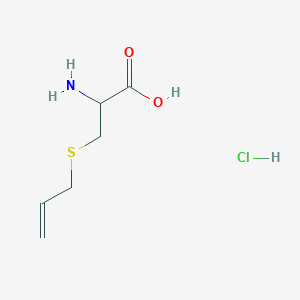

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClNO2S |

|---|---|

Molecular Weight |

197.68 g/mol |

IUPAC Name |

2-amino-3-prop-2-enylsulfanylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H |

InChI Key |

MUWHAKBPQQAEDT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivation Studies of S Allyl Cysteine

Chemical Synthesis Pathways of S-Allyl Cysteine

The de novo chemical synthesis of S-allyl cysteine offers a direct and controlled route to obtain the pure compound, independent of natural sources. These methods typically involve the reaction of cysteine precursors with allyl-containing reagents.

The primary chemical synthesis route for S-allyl cysteine involves the S-alkylation of L-cysteine. The reaction mechanism is a nucleophilic substitution, where the sulfur atom of the cysteine thiol group acts as a nucleophile, attacking the electrophilic carbon of an allyl halide, such as allyl bromide. This forms a new carbon-sulfur bond, resulting in S-allyl cysteine.

The reaction is typically carried out in an alkaline medium, which is necessary to deprotonate the thiol group (-SH) of cysteine to the more nucleophilic thiolate anion (-S⁻). The reaction mixture is stirred for an extended period to ensure completion, after which the product is isolated and purified. One documented procedure involves stirring L-cysteine hydrochloride with allyl bromide in 2M ammonium (B1175870) hydroxide (B78521) at room temperature for 20 hours, yielding the product as a white solid after concentration and washing nih.govnih.gov. Another method describes adding 3-bromopropene to an ice-cooled solution of L-cysteine hydrochloride in ammonium hydroxide and stirring vigorously at 0°C for 2 hours google.com.

Table 1: Summary of Chemical Synthesis Conditions for S-Allyl Cysteine

| Precursors | Reagents/Solvents | Temperature | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|

| L-Cysteine hydrochloride, Allyl bromide | 2M NH₄OH | Room Temperature | 20 hours | 80% | nih.govnih.gov |

| L-cysteine hydrochloride, 3-bromopropene | 2M NH₄OH | 0°C | 2 hours | Not specified | google.com |

| L-cysteine, 3-bromopropene | Alkaline conditions | Not specified | Not specified | 70.8% | google.com |

In the chemical synthesis of S-allyl cysteine, each precursor plays a critical and distinct role:

L-Cysteine Hydrochloride : This compound serves as the backbone of the final molecule. It provides the essential amino acid structure, including the α-carbon, the amino group (-NH₂), the carboxyl group (-COOH), and, most importantly, the sulfur atom that will be alkylated. It is used in its hydrochloride salt form for stability and solubility.

Allyl Halides : Allyl halides, such as allyl bromide (3-bromopropene), function as the alkylating agent nih.govnih.govgoogle.combloomtechz.com. They provide the allyl group (CH₂=CH-CH₂-) that is attached to the sulfur atom of cysteine. The halogen atom (e.g., bromine) is a good leaving group, which facilitates the nucleophilic substitution reaction.

The synthesis is conducted under basic conditions, often using ammonium hydroxide (NH₄OH), to neutralize the hydrochloride salt and deprotonate the thiol group of cysteine, thereby activating it for the reaction nih.govnih.govgoogle.com.

Enzymatic and Biotechnological Production of S-Allyl Cysteine

Biotechnological methods provide an alternative to chemical synthesis, often leveraging the natural biosynthetic pathways found in garlic. These methods can produce S-allyl cysteine from its natural precursors using specific enzymes.

In garlic, S-allyl cysteine is naturally derived from γ-glutamyl-S-allyl-L-cysteines (GSAC) nih.govresearchgate.net. The transformation is catalyzed by the endogenous enzyme γ-glutamyl transpeptidase (γ-GTP) nih.govresearchgate.netacs.org. This enzyme facilitates the hydrolysis of the γ-glutamyl bond in GSAC, releasing the γ-glutamyl moiety and yielding S-allyl cysteine mdpi.com. This enzymatic conversion is a key step in the formation of SAC during the aging process of garlic, which leads to the production of black garlic nih.govnih.gov. Studies have identified several γ-GTP isoenzymes in garlic, such as AsGGT1, AsGGT2, and AsGGT3, which exhibit deglutamylation activity towards GSAC spandidos-publications.com. The biotransformation pathway involves the S-oxidation of S-allyl cysteine to form alliin, the precursor to allicin (B1665233) spandidos-publications.comnih.gov.

To enhance the yield of S-allyl cysteine from garlic, methods have been developed to optimize the activity of the endogenous γ-glutamyl transpeptidase. One effective strategy involves a novel process of soaking and subsequent homogeneous reaction nih.govresearchgate.net.

Research has shown that soaking fresh garlic bulbs in a dilute calcium chloride (CaCl₂) solution can significantly activate the endogenous γ-GTP nih.govresearchgate.net. In one study, soaking garlic for 72 hours in a 10 mM CaCl₂ solution at 10°C increased γ-GTP activity from 0.4 mU/g to 9.4 mU/g nih.gov. Following the soaking, the garlic is crushed to create a homogeneous reaction system. The enzymatic reaction is then allowed to proceed under optimized conditions, such as at 37°C for 8 hours nih.govresearchgate.net. This combined process resulted in a final SAC content of 606.3 μg/g, which was 32 times higher than that in fresh garlic nih.govresearchgate.net. The production of black garlic through aging at high temperatures (60–90°C) and high humidity (70–90%) is another established method that relies on γ-GTP to convert GSAC into SAC, significantly increasing its concentration compared to fresh garlic mdpi.comblack-garlic.com.

Table 2: Effect of Optimized Bio-Production Process on SAC Content in Garlic

| Garlic State | γ-GTP Activity | SAC Content | Reference |

|---|---|---|---|

| Fresh Garlic | 0.4 mU/g | 19.0 μg/g | nih.gov |

| After Soaking (72h, 10°C, 10 mM CaCl₂) | 9.4 mU/g | 76.7 μg/g | nih.gov |

| After Homogeneous Reaction (8h, 37°C) | Not specified | 606.3 μg/g | nih.gov |

Design and Synthesis of S-Allyl Cysteine Analogues and Hybrid Structures

To explore and potentially enhance the biological activities of S-allyl cysteine, researchers have designed and synthesized various structural analogues and hybrid molecules. This approach aims to combine the beneficial properties of SAC with other pharmacologically active moieties or to modify its structure to improve its efficacy and selectivity.

Analogues are molecules with structures similar to SAC. For instance, by reacting L-cysteine hydrochloride with different alkyl or functionalized halides, a range of analogues has been synthesized. These include:

S-ethyl-L-cysteine (SEC)

S-propyl-L-cysteine (SPC)

S-butyl-L-cysteine (SBC)

S-pentyl-L-cysteine (SPEC)

S-propargyl-cysteine (SPRC), a structural analogue where the allyl group's double bond is replaced with a triple bond google.com.

S-allyl-homocysteine (Sahc), which differs from SAC by only one carbon atom in its chain length nih.gov.

Hybrid Structures involve covalently linking S-allyl cysteine to another distinct chemical entity. This strategy is employed to create molecules with dual activity or improved pharmacological profiles. Examples include:

S-allyl cysteine ester - caffeic acid amide hybrids : These molecules combine the structure of SAC with caffeic acid, another natural compound with known biological effects nih.gov.

S-allyl cysteine - NSAID hybrids : In this approach, S-allyl cysteine alkyl esters are linked to fragments of non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. The goal is to develop new compounds with potential applications, for example, in cancer therapy, leveraging the properties of both parent molecules nih.gov.

The synthesis of these derivatives typically involves multi-step processes, starting with the synthesis of SAC or its esters, followed by coupling reactions with the other desired chemical fragments nih.govnih.gov.

S-Allyl Cysteine Ester Hybrids

A promising strategy in medicinal chemistry involves the creation of hybrid molecules that combine two or more pharmacologically active structural fragments. nih.govscielo.br This approach can lead to compounds with dual activity or improved potency. S-allyl cysteine has been a valuable building block in the synthesis of such hybrids, particularly through the formation of ester and amide linkages.

Synthesis of S-Allyl Cysteine Esters

A general and foundational step in creating these hybrids is the esterification of S-allyl cysteine. A common method involves reacting S-allyl cysteine with an alcohol (such as methanol (B129727), ethanol, propanol, butanol, or pentanol) in the presence of thionyl chloride. nih.govbrieflands.com The reaction is typically initiated at a low temperature (-10 °C) and then allowed to proceed at room temperature to yield the corresponding S-allyl cysteine alkyl ester. nih.govbrieflands.com

Hybrids with Caffeic Acid

Researchers have successfully synthesized a series of S-allyl cysteine ester-caffeic acid amide hybrids. nih.govbrieflands.com Caffeic acid and its derivatives are known for their antioxidant, cytotoxic, and anti-inflammatory properties. nih.gov In this synthesis, an S-allyl cysteine ester is coupled with a protected caffeic acid derivative using a peptide coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). scielo.br These hybrids have been evaluated for their potential as anticancer and antiprotozoal agents. nih.govscielo.br Studies on these hybrids have shown that the presence of hydroxyl groups can increase activity, while there isn't a clear correlation between the length of the alkyl chain in the ester and antitumor properties. nih.gov

Hybrids with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Another significant class of hybrids involves the conjugation of S-allyl cysteine esters with various Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like salicylic (B10762653) acid, diclofenac, naproxen, and ibuprofen. nih.gov The synthesis involves an amide bond formation between the carboxylic acid group of the NSAID and the amino group of an S-allyl cysteine alkyl ester (methyl, ethyl, or propyl esters). nih.gov This reaction is also facilitated by a coupling agent such as HBTU in the presence of a base like triethylamine. nih.gov The resulting hybrids have been investigated for their potential as chemopreventive agents against colorectal cancer, with some compounds showing promising anticancer activity and high selectivity indices. nih.gov

| Hybrid Class | Coupled Molecule | Research Focus |

|---|---|---|

| S-allyl cysteine ester-caffeic acid amide | Caffeic Acid | Anticancer, Antiprotozoal nih.govscielo.br |

| S-allyl cysteine ester-NSAID | Ibuprofen | Anticancer (Colorectal) nih.gov |

| S-allyl cysteine ester-NSAID | Naproxen | Anticancer (Colorectal) nih.gov |

| S-allyl cysteine ester-NSAID | Diclofenac | Anticancer (Colorectal) nih.gov |

| S-allyl cysteine ester-NSAID | Salicylic Acid | Anticancer (Colorectal) nih.gov |

Structural Modifications for Research Exploration

To better understand the mechanisms of action and to potentially improve the biological efficacy of S-allyl cysteine, researchers have synthesized a variety of structural analogues. These modifications typically involve altering the S-allyl group or the cysteine backbone.

Modification of the S-Allyl Group

The allyl group is a key feature of the molecule, and its modification has been a central point of investigation. By replacing the allyl group with other alkyl or functional groups, scientists can probe the structural requirements for its biological activities. A general method for synthesizing these analogues involves the reaction of L-cysteine hydrochloride with a corresponding organic bromide (e.g., ethyl bromide, propyl bromide, propargyl bromide) in an alkaline solution, such as ammonium hydroxide. google.com

Notable analogues include:

S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC) : These are naturally occurring compounds in garlic that have been synthesized and studied for their neuroprotective effects. nih.gov Research has shown that their protective effects against endoplasmic reticulum stress-induced neurotoxicity were even more potent than those of S-allyl cysteine itself. nih.gov

S-propargyl-cysteine (SPRC) : This structural analogue, where the allyl group is replaced by a propargyl group, was designed to have a more stable structure and potentially stronger pharmacological effects. nih.govscribd.com It has been identified as a novel water-soluble modulator of endogenous hydrogen sulfide (B99878) (H₂S). nih.govnih.gov SPRC is synthesized by reacting L-cysteine with propargyl bromide and has been investigated for its potential in treating cardiovascular diseases and its role in angiogenesis. nih.govnih.gov

S-1-propenyl-l-cysteine (S1PC) : A stereoisomer of S-allyl cysteine, S1PC has also been a subject of study, particularly for its immunomodulatory and antihypertensive effects. nih.gov

Other Structural Analogues

Further research has explored a wider range of S-substituted cysteine derivatives to understand structure-activity relationships. google.com This includes compounds like S-methyl-L-cysteine (SMC), S-butyl-cysteine (SBC), and S-allylmercaptocysteine (SAMC), which are also found in aged garlic extract. google.comspandidos-publications.com The synthesis and evaluation of these diverse analogues help to delineate the chemical features essential for the therapeutic potential of S-allyl cysteine and its derivatives.

| Analogue Name | Abbreviation | Structural Modification | Primary Research Interest |

|---|---|---|---|

| S-ethyl-L-cysteine | SEC | Allyl group replaced with ethyl group | Neuroprotection nih.gov |

| S-propyl-L-cysteine | SPC | Allyl group replaced with propyl group | Neuroprotection, Cardioprotection nih.govscribd.com |

| S-propargyl-cysteine | SPRC | Allyl group replaced with propargyl group | Hydrogen sulfide modulation, Angiogenesis, Cardioprotection nih.govscribd.com |

| S-1-propenyl-l-cysteine | S1PC | Isomer with propenyl group | Anti-inflammatory, Antihypertensive nih.govspandidos-publications.com |

| S-methyl-L-cysteine | SMC | Allyl group replaced with methyl group | Anticancer, Antidiabetic nih.govspandidos-publications.com |

| S-allylmercaptocysteine | SAMC | Addition of a second sulfur atom (disulfide linkage) | Anti-inflammatory, Anticancer, Hepatoprotective google.comspandidos-publications.com |

Advanced Analytical Methodologies for S Allyl Cysteine Quantification and Characterization in Research Matrices

Chromatographic Techniques for S-Allyl Cysteine Analysis

Chromatographic techniques are fundamental in the analysis of S-Allyl cysteine, providing the necessary separation from other components in complex mixtures to allow for accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant methods employed, often coupled with various detection systems for enhanced sensitivity and specificity.

HPLC is a widely used technique for the determination of S-Allyl cysteine. Its versatility is enhanced by coupling it with different detectors, each offering unique advantages for analysis.

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a common approach for quantifying S-Allyl cysteine. To improve chromatographic retention and detection, a pre-column derivatization step is often employed. One such method involves derivatizing SAC with dansyl chloride. scispace.comresearchgate.net This allows for detection at specific wavelengths. For instance, a rapid isocratic elution can be achieved using a C-18 column with a mobile phase consisting of a sodium acetate (B1210297) buffer and methanol (B129727). scispace.com The detection wavelength is typically set around 250 nm or 254 nm. researchgate.netbezmialemscience.org These HPLC-UV/DAD methods have been validated and proven effective for the quality control of products like black garlic, demonstrating good linearity, precision, and accuracy. scispace.comresearchgate.net

Table 1: HPLC-UV/DAD Methods for S-Allyl Cysteine Analysis

| Column | Mobile Phase | Detection Wavelength | Retention Time | Reference |

|---|---|---|---|---|

| Poroshell C-18 | 45% sodium acetate buffer (pH 5) and 55% methanol | Not Specified | 5.8 min | scispace.com |

| C18 (5 µm x 4.6 mm x 150 mm) | Acetonitrile (B52724): water (70:30, v/v) | 254 nm | 2.4 min | bezmialemscience.org |

| ODS C-18 | Acetonitrile: aquabidest (50:50 v/v) | 195 nm | Not Specified | journal-jps.com |

For enhanced sensitivity, fluorescence detection can be utilized. S-Allyl cysteine itself is not naturally fluorescent. Therefore, a derivatization step with a fluorescent tag is necessary. One documented approach involves reacting the extracted SAC with 1-pyrenemethanol (B17230) to create a pyrene-labelled SAC (Py-SAC). nih.gov This chemical modification imparts fluorescence properties to the molecule, allowing for its quantitative measurement using steady-state and time-resolved fluorescence spectroscopy. nih.gov This method provides a highly sensitive means of detecting SAC in various samples. nih.gov

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers superior sensitivity, selectivity, and speed for the quantification of S-Allyl cysteine, particularly in complex biological matrices like plasma. preprints.orgmdpi.comscispace.com This method allows for very short run times, often around 2 minutes. preprints.orgmdpi.comscispace.com Quantification is typically performed using multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions. scispace.com Common transitions for S-Allyl cysteine are m/z 162.0 → 145.0 and m/z 162.00/73.10. preprints.orgmdpi.comscispace.com The high sensitivity of this technique allows for a low limit of quantification (LOQ), making it suitable for pharmacokinetic studies. scispace.com UHPLC-MS/MS methods have been successfully developed and validated, demonstrating excellent linearity over a wide concentration range and high accuracy and precision. preprints.orgmdpi.com

Table 2: UHPLC-MS/MS Parameters for S-Allyl Cysteine Quantification

| Parameter | Finding | Reference |

|---|---|---|

| Mass Transition (MRM) | m/z 162.00 → 73.10 | preprints.orgmdpi.com |

| Mass Transition (MRM) | m/z 162.0 → 145.0 | scispace.com |

| Total Run Time | 2.0 minutes | preprints.orgmdpi.comscispace.com |

| Linear Range | 1.0–1000.0 ng/mL | preprints.orgmdpi.com |

| Linear Range | 5 to 2,500 ng/mL | scispace.com |

| Limit of Quantification (LOQ) | 5.0 ng/mL | scispace.com |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

Mass Spectrometry-Based Approaches for S-Allyl Cysteine

Beyond traditional chromatographic separations, direct mass spectrometry techniques offer alternative strategies for the analysis of S-Allyl cysteine, prioritizing high throughput and rapid screening.

Flow Injection Analysis-Electrospray Ionization Mass Spectrometry (FIA-ESI-MS) has been proposed as a high-throughput alternative to LC-MS methods for the rapid screening of S-Allyl cysteine content in samples like aged garlic supplements. nih.govmdpi.com This technique involves the direct injection of a sample into a carrier stream that flows into the mass spectrometer's electrospray ionization source, bypassing the need for chromatographic separation. mdpi.comnih.gov The analysis time is significantly reduced, with screenings possible in as little as 4 minutes per sample. nih.govmdpi.com Quantitative analysis is performed using an external standard calibration curve, and the mass spectrometer is operated in selected ion monitoring (SIM) mode, registering the quasimolecular ion of SAC at m/z 162 ([M+H]+). nih.gov While FIA-ESI-MS does not separate isomers like S-1-propenyl-L-cysteine from SAC, its speed makes it highly advantageous for applications in quality control and standardization where rapid assessment of SAC content is the primary goal. nih.govmdpi.com

Advanced Spectrometric Characterization and Identification

Advanced spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of S-Allyl cysteine (SAC) in complex research matrices. Primarily, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for this purpose.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of SAC. researchgate.net In LC-MS, the chromatographic separation of SAC from other components in a sample is followed by its ionization and detection by the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for SAC, which typically forms a protonated molecule [M+H]+. For instance, in one study, S-Allyl-cysteine exhibited peaks with a mass-to-charge ratio (m/z) of approximately 162.06 [M+H]+ and 145.03 [M-H2O+H]+. researchgate.net

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers even greater sensitivity and selectivity for the quantification of SAC. nih.gov This technique employs a triple quadrupole mass spectrometer to perform selected reaction monitoring (SRM), which significantly reduces background noise and improves the limit of detection. The SRM transitions for SAC are typically from the precursor ion (m/z 162.0) to a specific product ion (m/z 145.0). nih.gov

Flow injection analysis-electrospray ionization mass spectrometry (FIA-(ESI)MS) has been proposed as a rapid screening method for the SAC content in supplements. researchgate.net While not providing chromatographic separation, this method allows for a high-throughput analysis, making it suitable for quality control applications. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of S-Allyl cysteine. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) are utilized.

¹H NMR: The proton NMR spectrum of SAC shows characteristic signals for the different protons in the molecule. For example, the protons of the allyl group and the cysteine backbone will have distinct chemical shifts and coupling patterns. dntb.gov.uabezmialemscience.org

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule, with each carbon atom giving a specific signal. dntb.gov.ua

The combination of these advanced spectrometric methods allows for the confident identification and detailed structural characterization of S-Allyl cysteine in various research samples.

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is a critical step in the accurate quantification of S-Allyl cysteine, aiming to extract the analyte from the sample matrix and remove interfering substances. Derivatization is often employed to improve the chromatographic behavior and detection sensitivity of SAC.

Extraction and Purification Techniques

The choice of extraction method for S-Allyl cysteine depends on the nature of the research matrix.

Simple Solvent Extraction: For many samples, such as black garlic, a straightforward extraction with water is effective. researchgate.net Other solvents like methanol or mixtures of acetonitrile and water have also been used. nih.govnih.gov The process often involves homogenizing the sample with the solvent, followed by centrifugation or filtration to separate the extract. ajpaonline.com

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to enhance the extraction efficiency of SAC from solid samples like giant garlic. dntb.gov.ua It is considered a "green" technique due to the reduced solvent consumption. dntb.gov.ua

Enzyme-Assisted Extraction: In some cases, enzymes are used to release SAC from its precursor, γ-glutamyl-S-allyl-L-cysteine. For instance, γ-glutamyltranspeptidase can be activated to increase the yield of SAC. ajpaonline.com

Solid-Phase Extraction (SPE): While not extensively detailed for SAC in the provided context, SPE is a common purification technique that could be applied to clean up complex extracts before analysis. It involves passing the extract through a solid sorbent that retains either the analyte or the impurities, allowing for their separation.

The following table summarizes various extraction methods applied to different matrices for the analysis of S-Allyl cysteine.

| Matrix | Extraction Method | Key Parameters | Reference |

| Black Garlic | Simple hand shaken water extraction | Room temperature | researchgate.net |

| Giant Garlic | Pressurized Liquid Extraction | Solvent: Ethanol/Water; Temperature: ~70-100°C | dntb.gov.ua |

| Garlic | Methanol Extraction | - | nih.gov |

| Garlic | Tris-HCl buffer | pH 8.0, for γ-GTP extraction | ajpaonline.com |

| Rat Plasma | Deproteinization with acetic acid in methanol | 0.6% acetic acid in methanol | nih.gov |

Derivatization Protocols (e.g., Dansyl Chloride)

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For S-Allyl cysteine, which lacks a strong chromophore, derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a common strategy to improve its detection by UV or fluorescence detectors in high-performance liquid chromatography (HPLC). researchgate.netnih.gov

The derivatization reaction involves the reaction of the primary amine group of SAC with dansyl chloride under basic conditions to form a highly fluorescent derivative. A typical protocol involves the following steps:

Reaction: The sample extract containing SAC is mixed with a solution of dansyl chloride in a suitable solvent (e.g., acetone). researchgate.net

Buffering: The reaction is carried out in a basic buffer, such as a sodium bicarbonate/carbonate buffer or sodium acetate buffer, to facilitate the reaction. researchgate.netmdpi.com

Incubation: The mixture is incubated for a specific time and temperature to ensure complete derivatization. For example, derivatization can be performed at room temperature for 15 minutes. researchgate.net

Quenching: After the reaction is complete, a quenching reagent, such as ammonium (B1175870) hydroxide (B78521), may be added to react with the excess dansyl chloride. mdpi.com

The resulting dansylated SAC can then be analyzed by reversed-phase HPLC with UV or fluorescence detection, providing significantly improved sensitivity compared to the underivatized molecule. researchgate.netnih.gov

| Parameter | Condition | Reference |

| Derivatizing Agent | Dansyl Chloride | researchgate.netresearchgate.netnih.govnih.govmdpi.com |

| Reaction Buffer | Sodium Acetate Buffer (pH 5) or Sodium Carbonate/Bicarbonate Buffer | researchgate.netmdpi.com |

| Reaction Time | 15 minutes | researchgate.net |

| Reaction Temperature | Room Temperature | researchgate.net |

| Detection Method | HPLC with UV or Fluorescence Detection | researchgate.net |

Elucidation of Molecular and Cellular Mechanisms of S Allyl Cysteine Action in Preclinical Models

Antioxidant and Redox Homeostasis Modulation by S-Allyl Cysteine

S-Allyl cysteine is recognized for its potent antioxidant properties, which are central to its protective effects in various preclinical models. researchgate.netconsensus.app Its ability to maintain cellular redox homeostasis is multifaceted, involving direct neutralization of reactive species and enhancement of endogenous antioxidant defense systems. nih.gov

A primary mechanism of SAC's antioxidant action is its ability to directly scavenge a wide array of harmful free radicals. The thiol group within its structure can donate a proton to electrophilic species, thereby neutralizing them or rendering them less reactive. nih.gov Research has demonstrated that SAC effectively scavenges various reactive oxygen species (ROS) and reactive nitrogen species (RNS).

SAC is known to neutralize superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and peroxynitrite anion (ONOO⁻). nih.govnih.gov Furthermore, studies have shown its capacity to scavenge hypochlorous acid (HOCl), singlet oxygen (¹O₂), and peroxyl radicals (ROO•). nih.govresearchgate.net The allyl group in the structure of SAC appears to be crucial for this scavenging activity. nih.govresearchgate.net For instance, the ability of SAC to scavenge •OH and ROO• is significantly diminished when the allyl group is substituted. researchgate.net

Below is a summary of the ROS/RNS directly scavenged by S-Allyl Cysteine based on preclinical findings.

| Reactive Species | Name | Finding |

| O₂•⁻ | Superoxide Anion | SAC has been shown to directly scavenge the superoxide anion radical. nih.govnih.gov |

| H₂O₂ | Hydrogen Peroxide | Studies confirm SAC's ability to neutralize hydrogen peroxide. nih.govnih.gov |

| •OH | Hydroxyl Radical | SAC effectively scavenges the highly reactive hydroxyl radical. nih.govnih.gov |

| ONOO⁻ | Peroxynitrite Anion | The compound demonstrates scavenging activity against peroxynitrite. nih.govnih.gov |

| ROO• | Peroxyl Radical | Research has established that SAC can scavenge peroxyl radicals. nih.govresearchgate.net |

| HOCl | Hypochlorous Acid | SAC has been reported to scavenge hypochlorous acid. nih.gov |

| ¹O₂ | Singlet Oxygen | SAC is more efficient at scavenging singlet oxygen than reference compounds like lipoic acid. nih.gov |

Beyond direct scavenging, S-Allyl cysteine enhances the body's intrinsic antioxidant defenses by upregulating the activity of key antioxidant enzymes. nih.gov Chronic administration of SAC in preclinical models has been shown to increase the activity of several enzymes crucial for cellular protection against oxidative damage. nih.gov

A pivotal mechanism underlying SAC's antioxidant effect is the activation of the Nuclear Factor Erythroid-2-Related Factor 2 (Nrf2) signaling pathway. nih.govresearchgate.netscispace.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Upon exposure to oxidative stress or activators like SAC, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. nih.govresearchgate.net

Preclinical studies have consistently shown that SAC treatment leads to an increase in Nrf2 protein levels and the subsequent activation of ARE-pathway genes. nih.govscispace.com This activation has been observed in various models, including primary cultured neurons and in the brains of mice. nih.govnih.gov The activation of the Nrf2 pathway by SAC is strongly linked to its neuroprotective effects against ischemic injury. nih.govscispace.com This suggests that targeting the Nrf2 pathway is a key therapeutic strategy for conditions involving oxidative stress. nih.govconsensus.app

Impact on Cellular Proliferation, Differentiation, and Apoptosis Pathways

S-Allyl cysteine has demonstrated significant effects on fundamental cellular processes, including the regulation of cell growth and the induction of programmed cell death (apoptosis), particularly in cancer cell models. nih.govspandidos-publications.com These actions are mediated through its influence on cell cycle control and apoptotic signaling pathways.

SAC has been shown to inhibit the proliferation of various cancer cells by inducing cell cycle arrest. nih.govnih.govmdpi.com The cell cycle is a tightly regulated process that ensures proper cell division, and disruption of this cycle can halt cancer progression.

In human bladder cancer cells, treatment with SAC promoted a cell cycle arrest in the S phase. nih.gov The S phase is the period of DNA synthesis, and arresting the cycle at this stage prevents the cell from dividing. Similarly, in A2780 ovarian cancer cells, SAC treatment was found to induce S phase arrest, contributing to its anti-proliferative effects. nih.gov While some studies also report G0/G1 phase arrest in other cell types, such as androgen-independent human prostate cancer cells, the induction of S-phase arrest is a notable mechanism of SAC's anticancer activity. nih.govnih.gov

In addition to halting cell proliferation, S-Allyl cysteine actively induces apoptosis in cancer cells. nih.govspandidos-publications.com Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its induction is a key goal of many cancer therapies. SAC triggers apoptosis through multiple intrinsic and extrinsic pathways.

One of the core mechanisms is the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov Studies have shown that SAC treatment increases the expression and activation of key caspases, including caspase-3, caspase-8, and caspase-9. nih.govnih.govnih.gov The activation of caspase-3 is a central event in apoptosis, and SAC has been shown to inhibit the proteolytic cleavage of caspase-3 in response to oxidative stress. nih.gov

Furthermore, SAC modulates the balance of pro-apoptotic and anti-apoptotic proteins. It has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting cell death. nih.govnih.govnih.gov SAC also promotes the release of mitochondrial cytochrome c, a key step in the intrinsic apoptotic pathway that leads to the activation of the caspase cascade. nih.govnih.gov

The table below summarizes key research findings on the apoptotic mechanisms induced by SAC.

| Cell Line | Key Findings |

| Human Bladder Cancer Cells | SAC treatment significantly enhanced apoptosis and increased the expression of apoptosis-related genes, including caspases and cytochrome c. nih.gov |

| Human Ovarian Cancer Cells (A2780) | Treatment with SAC induced apoptosis, accompanied by increased expression of caspase-3 and Bax, and reduced expression of Bcl-2. nih.gov |

| Human Gastric Cancer Cells (SNU-1) | A related garlic derivative, S-allylmercapto-L-cysteine (SAMC), induced apoptosis associated with the induction of Bax and caspase-9, and activation of caspase-3. nih.gov |

| Human Neuroblastoma Cells (SJ-N-KP, IMR5) | SAC treatment increased the percentage of apoptotic cells in a dose-dependent manner. spandidos-publications.com |

| Human Hepatoma Cells (HepG2) | SAC inhibited hydrogen peroxide-induced apoptosis by decreasing the Bax/Bcl-2 ratio, inhibiting mitochondrial cytochrome c release, and inhibiting caspase-3 cleavage. nih.gov |

| Human Prostate Cancer Cells (PC-3) | SAC induced apoptosis accompanied by decreased expression of Bcl-2 and increased expression of Bax and caspase 8. nih.gov |

Effects on Mitochondrial Integrity and Function (e.g., Membrane Depolarization)

S-Allyl cysteine (SAC), a derivative of the essential amino acid cysteine, has demonstrated varied effects on mitochondrial integrity and function, which appear to be context-dependent, particularly in studies distinguishing between cancer cells and models of cellular stress. In preclinical models involving human neuroblastoma cells, SAC has been identified as an agent that can induce mitochondrial membrane depolarization (MMD). nih.govnih.gov This effect is dose-dependent and is associated with a decrease in both the mitochondrial membrane potential (ΔΨm) and the chemical gradient (ΔpHm). nih.gov The collapse of the electrochemical gradient is indicative of oxidative stress induced by the compound, which can lead to mitochondrial permeability transition and trigger the apoptotic pathway in these cancer cells. nih.gov

Conversely, in other cellular models, SAC has shown protective effects on mitochondrial function. In neuronal pheochromocytoma (PC12) cells subjected to oxidative and nitrosative stress, preincubation with S-allyl-l-cysteine was found to improve the mitochondrial membrane potential. nih.gov This suggests a restorative or protective role for SAC in neurons under stress conditions. Further supporting its role in mitochondrial maintenance, studies in naturally aged mice have shown that SAC can regulate mitochondrial dynamics. researchgate.net In C. elegans, SAC treatment helped maintain the linear morphology of mitochondria, a key indicator of mitochondrial health. researchgate.net

These findings suggest a dual role for S-Allyl cysteine, where it may selectively promote mitochondrial dysfunction in cancer cells while preserving mitochondrial integrity and function in non-cancerous cells or those under specific types of physiological stress. nih.govnih.govresearchgate.net

Table 1: Effects of S-Allyl Cysteine on Mitochondrial Parameters in Preclinical Models

| Model System | Condition | Observed Effect on Mitochondria | Reference |

| Human Neuroblastoma Cells (SJ-N-KP, IMR5) | Cancer Proliferation | Induces dose-dependent mitochondrial membrane depolarization (MMD). nih.gov | nih.govnih.gov |

| Rat Liver Mitochondria (RLM) | In Vitro Study | Induces a decrease in mitochondrial membrane potential (ΔΨm) and chemical gradient (ΔpHm). nih.gov | nih.gov |

| Neuronal Pheochromocytoma Cells (PC12) | Oxidative/Nitrosative Stress | Improves mitochondrial membrane potential (MMP). nih.gov | nih.gov |

| C. elegans (Transgenic Strain SJ4103) | Aging Model | Maintains the linear morphology of mitochondria. researchgate.net | researchgate.net |

Anti-inflammatory Signaling Pathways and Mediators

S-Allyl cysteine exhibits significant anti-inflammatory properties by modulating key signaling pathways that are central to the inflammatory response. Its mechanisms primarily involve the suppression of Nuclear Factor-kappa B (NF-κB) and the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways.

S-Allyl cysteine is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of genes involved in inflammation. researchgate.netnih.gov In preclinical models using keratinocyte cells, SAC has been shown to inhibit Tumor Necrosis Factor-alpha (TNF-α)-induced inflammation by preventing NF-κB activation. nih.gov The mechanism for this suppression involves the prevention of the degradation of I-κBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net By stabilizing I-κBα, SAC effectively blocks the nuclear translocation of the NF-κB-p65 subunit, thereby inhibiting the transcription of NF-κB-dependent pro-inflammatory genes. researchgate.netnih.gov This inhibitory effect on NF-κB has also been noted in studies on human lung cancer cell lines. mdpi.com

The anti-inflammatory effects of S-Allyl cysteine are also mediated through its complex regulation of the MAPK signaling cascades. Research has demonstrated that SAC can inhibit the activation of key stress-activated MAPKs, specifically p38 and Jun N-terminal kinase (JNK), which are typically induced by inflammatory stimuli like TNF-α. nih.gov

Intriguingly, SAC differentially regulates the Extracellular signal-regulated kinase (ERK) pathway, another branch of the MAPK family. Instead of inhibition, SAC treatment leads to a sustained activation of ERK. researchgate.netnih.gov This sustained ERK activation plays a crucial role in the negative regulation of NF-κB-driven gene expression. nih.gov The anti-inflammatory action of SAC is therefore a result of a combined effect: the inhibition of the pro-inflammatory p38 and JNK pathways, coupled with the suppression of NF-κB signaling via sustained ERK activation. nih.gov The interaction of S-Allyl cysteine with the Protein Kinase C (PKC) pathway is less extensively characterized in the available scientific literature.

Modulation of Hydrogen Sulfide (B99878) (H2S) Biogenesis and Signaling

S-Allyl cysteine plays a significant role in the biogenesis and signaling of hydrogen sulfide (H₂S), an important endogenous gasotransmitter with diverse physiological functions.

S-Allyl cysteine is recognized as a naturally occurring, endogenous donor of H₂S. nih.govresearchgate.net In vitro studies using Bovine Aortic Endothelial cells have demonstrated that SAC significantly increases the release of H₂S. researchgate.net This capability is believed to contribute to many of its therapeutic effects, as H₂S itself has vasodilatory and antioxidant properties. researchgate.net Its role as an H₂S source has been suggested as a mechanism for the cardioprotective effects of garlic. mdpi.com In animal models, S-allyl-cysteine's function as an H₂S donor has been linked to the amelioration of liver fibrosis through its antioxidant and anti-inflammatory effects. nih.gov

In addition to acting as a direct H₂S donor, S-Allyl cysteine can also modulate the expression of the key enzymes responsible for endogenous H₂S synthesis: cystathionine β-synthase (CBS), cystathionine γ-lyase (CTH), and 3-mercaptopyruvate sulfurtransferase (MPST). nih.gov The effects of SAC on these enzymes have been investigated in human breast adenocarcinoma cell lines, revealing complex and cell-type-specific regulation.

In both MCF-7 and MDA-MB-231 cell lines, a 24-hour incubation with SAC resulted in a significant increase in the expression of the MPST gene. mdpi.comnih.gov However, SAC exerted opposite effects on the expression of CTH and CBS in the two different cell lines, indicating that its regulatory role on H₂S-synthesizing enzymes is highly specific to the cellular context. mdpi.comnih.gov

Table 2: Regulation of H₂S Synthesizing Enzymes by S-Allyl Cysteine in Breast Adenocarcinoma Cell Lines

| Cell Line | Enzyme | Effect of SAC Exposure (24h) | Reference |

| MCF-7 | MPST | Significant increase in gene expression. nih.gov | mdpi.comnih.gov |

| CTH | Modulated (Cell-specific effect). | mdpi.comnih.gov | |

| CBS | Modulated (Cell-specific effect). | mdpi.comnih.gov | |

| MDA-MB-231 | MPST | Significant increase in gene expression. nih.gov | mdpi.comnih.gov |

| CTH | Modulated (Opposite to MCF-7). | mdpi.comnih.gov | |

| CBS | Modulated (Opposite to MCF-7). | mdpi.comnih.gov |

Interactions with Key Biochemical Enzymes and Protein Targets

S-Allyl cysteine (SAC), the most abundant organosulfur compound in aged garlic extract, exerts its biological effects through a variety of molecular and cellular mechanisms, including direct and indirect interactions with key biochemical enzymes and protein targets. nih.govresearchgate.net Preclinical studies have elucidated several of these interactions, revealing a complex network of pathways through which SAC modulates cellular function. These interactions underscore the compound's antioxidant, anti-inflammatory, and cytoprotective properties. nih.govresearchgate.netconsensus.app

One of the primary mechanisms of action for S-Allyl cysteine is its ability to modulate the activity of enzymes involved in oxidative stress. nih.gov SAC has been shown to inhibit several pro-oxidant enzymes, including xanthine oxidase, cyclooxygenase (COX-2), and NADPH oxidase. nih.govresearchgate.net By inhibiting these enzymes, SAC reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative damage. nih.gov Conversely, SAC can also enhance the cellular antioxidant defense system by increasing the activity of key antioxidant enzymes. nih.gov For instance, studies in Balb/cA mice have demonstrated that SAC treatment increases the levels of glutathione (B108866) and enhances the activities of catalase and glutathione peroxidase in the kidney and liver. nih.gov

In addition to its effects on oxidative enzymes, S-Allyl cysteine also interacts with key transcription factors that regulate cellular responses to stress and inflammation. Notably, SAC is an activator of the nuclear factor-E2-related factor 2 (Nrf2), a master regulator of the cellular redox state. nih.govresearchgate.net Activation of Nrf2 leads to the upregulation of a battery of antioxidant and cytoprotective genes. Furthermore, SAC has been shown to inhibit the translocation of the nuclear factor-kappa B (NF-κB) into the nucleus, a key step in the inflammatory response. nih.govresearchgate.netmdpi.com This inhibition of NF-κB activation contributes to the anti-inflammatory effects of SAC. selleckchem.com

Preclinical research has also identified direct interactions between S-Allyl cysteine and specific protein targets. For example, SAC has been found to directly bind to and suppress the activity of calpain, a calcium-dependent protease, by interacting with its Ca²⁺-binding domain. nih.gov This inhibitory effect on calpain may be a key mechanism underlying the neuroprotective effects of SAC against endoplasmic reticulum stress-induced neuronal death. nih.gov Moreover, SAC has been observed to suppress the activation of caspase-12 and the expression of caspase-3, both of which are critical mediators of apoptosis. nih.govmedchemexpress.com

The interaction of S-Allyl cysteine with metabolic enzymes has also been investigated. In human HepG2 cells, SAC activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.net This activation of AMPK leads to the downregulation of sterol regulatory element binding protein-1 (SREBP-1) and its target genes involved in lipogenesis, suggesting a potential role for SAC in preventing nonalcoholic fatty liver disease. researchgate.net Additionally, SAC has been shown to influence the expression of enzymes involved in the metabolism of hydrogen sulfide (H₂S), such as 3-mercaptopyruvate sulfurtransferase (MPST), cystathionine γ-lyase (CTH), and cystathionine β-synthase (CBS), in breast adenocarcinoma cell lines. mdpi.comnih.gov

Studies on the interaction of S-Allyl cysteine with plasma proteins have revealed that it binds to human serum albumin (HSA), primarily through hydrogen bonds and van der Waals forces. fda.gov.tw This binding is important for the transport and bioavailability of SAC in the body. In terms of drug metabolism, in vitro studies using human liver microsomes have shown that SAC has a minimal inhibitory effect on the major cytochrome P450 (CYP) isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4), indicating a low potential for clinically significant drug-drug interactions mediated by CYP inhibition. researchgate.net

Table 1: Interaction of S-Allyl Cysteine with Key Enzymes

| Enzyme | Effect of S-Allyl Cysteine | Preclinical Model |

| Xanthine Oxidase | Inhibition | In vitro/In vivo |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression and activity | In vitro/In vivo |

| NADPH Oxidase | Inhibition | In vitro/In vivo |

| Catalase | Increased activity | Balb/cA mice |

| Glutathione Peroxidase | Increased activity | Balb/cA mice |

| Manganese-Superoxide Dismutase (Mn-SOD) | Decreased activity in hippocampus | Mice |

| Calpain | Direct suppression of activity | Cultured rat hippocampal neurons |

| Caspase-12 | Suppression of activation | Differentiated PC12 cells |

| Caspase-3 | Suppression of expression | TNF-treated myotubes |

| AMP-activated protein kinase (AMPK) | Activation | Human HepG2 cells |

| 3-Mercaptopyruvate Sulfurtransferase (MPST) | Increased gene expression | MCF-7 and MDA-MB-231 cells |

| Cystathionine γ-lyase (CTH) | Altered expression | MCF-7 and MDA-MB-231 cells |

| Cystathionine β-synthase (CBS) | Altered expression | MCF-7 and MDA-MB-231 cells |

| Cytochrome P450 (CYP) Isoforms | Minimal effect | Human liver microsomes |

Table 2: Interaction of S-Allyl Cysteine with Protein Targets

| Protein Target | Effect of S-Allyl Cysteine | Preclinical Model |

| Nuclear factor-E2-related factor 2 (Nrf2) | Activation | Cerebral cortex |

| Nuclear factor-kappa B (NF-κB) | Inhibition of translocation | In vitro/In vivo |

| Human Serum Albumin (HSA) | Binding | In vitro |

| Sterol regulatory element binding protein-1 (SREBP-1) | Downregulation | Human HepG2 cells |

| Toll-like Receptor-4 (TLR4) | Binding | In silico/Bio-molecular analyses |

Pharmacological Investigations of S Allyl Cysteine in in Vitro and Animal Models

Neuropharmacological Effects and Neuroprotection Studies

S-Allyl cysteine (SAC), a prominent organosulfur compound found in aged garlic extract, has demonstrated significant neuroprotective properties in various experimental settings. nih.govdntb.gov.uanih.govnih.govnih.gov Its ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system, where it has been studied for its potential to mitigate neuronal damage and oxidative stress. researchgate.net

SAC has been shown to confer neuroprotection against ischemic stroke in both in vitro and in vivo models. researchgate.netnih.gov In animal models of focal cerebral ischemia, specifically those using middle cerebral artery occlusion (MCAO), administration of SAC has been found to significantly reduce the volume of ischemic lesions and improve neurological deficits. nih.gov Studies indicate that SAC's protective effects are linked to its ability to combat oxidative loads and suppress neuronal loss following an ischemic event. nih.govajol.info

The mechanism behind this neuroprotection involves the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2)-dependent antioxidant response. researchgate.netnih.gov Research has demonstrated that SAC treatment increases Nrf2 protein levels, leading to the activation of the antioxidant response element (ARE) pathway. researchgate.netnih.gov This activation was observed in primary cultured neurons and in mice. researchgate.netnih.gov The neuroprotective effects of SAC against ischemic damage were present in wild-type mice but not in Nrf2 knockout mice, providing strong evidence that the Nrf2 pathway is crucial for its therapeutic action against experimental stroke. researchgate.netnih.gov In vitro, exposing primary neurons to SAC protected them against oxidative damage induced by oxygen and glucose deprivation, a model that mimics ischemic conditions. researchgate.netnih.gov

SAC effectively modulates oxidative stress in key brain regions susceptible to damage. In a rat model of focal cerebral ischemia, SAC treatment was shown to combat oxidative loads, as evidenced by its impact on lipid peroxidation and the activity of antioxidant enzymes. nih.gov Further research in mouse models has explored SAC's antioxidant role in the hippocampus, prefrontal cortex, and midbrain. nih.gov

In these studies, SAC demonstrated an ability to prevent oxidative damage by scavenging reactive oxygen species (ROS) such as the superoxide (B77818) anion. nih.govmdpi.com This action was associated with a reduction in lipid peroxidation in the hippocampus. nih.gov The compound also influenced the activity of key antioxidant enzymes. Specifically, SAC treatment led to a reduction in manganese-superoxide dismutase (Mn-SOD) activity in the hippocampus and midbrain, and a decrease in copper-zinc superoxide dismutase (Cu,Zn-SOD) activity in the prefrontal cortex of mice subjected to stress. nih.gov These findings suggest that SAC exerts its neuroprotective effects in part by directly scavenging free radicals and modulating the brain's endogenous antioxidant defense systems. nih.govmdpi.com

The effects of S-Allyl cysteine have been investigated in neuroblastoma (NB), a type of cancer that arises from immature nerve cells. In vitro studies on human neuroblastoma cell lines, such as SJ-N-KP and IMR5, have shown that SAC exerts an anti-proliferative effect. nih.gov Treatment with SAC was found to inhibit the growth of these cancer cells and induce cell death through apoptosis. nih.gov

The mechanism underlying this cytotoxic effect appears to involve the mitochondria. nih.govspandidos-publications.com Cytofluorimetric analysis revealed that SAC induces mitochondrial membrane depolarization (MMD) in a dose-dependent manner in NB cells. nih.govspandidos-publications.com This disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis. Following treatment with SAC, a significant increase in the percentage of apoptotic cells was observed, reaching up to 48.0% in SJ-N-KP cells and 50.1% in IMR5 cells. nih.gov These results indicate that SAC's anticancer activity in neuroblastoma cells is mediated by the induction of the mitochondrial permeability transition, leading to apoptosis. nih.gov

| Cell Line | Effect | Key Finding | Reference |

|---|---|---|---|

| SJ-N-KP | Anti-proliferative, Apoptosis Induction | 48.0% of cells were apoptotic after SAC treatment. | nih.gov |

| IMR5 (MYCN-amplified) | Anti-proliferative, Apoptosis Induction | 50.1% of cells were apoptotic after SAC treatment. | nih.gov |

| Both SJ-N-KP and IMR5 | Mitochondrial Membrane Depolarization | SAC induced a dose-dependent increase in mitochondrial membrane depolarization, indicating mitochondrial dysfunction. | nih.govspandidos-publications.com |

Anticancer Activities and Mechanism-Based Studies in Cell Lines and Xenograft Models

S-Allyl cysteine has demonstrated anticancer properties across a range of cancer models. nih.gov Its mechanisms of action are multifaceted, involving the suppression of cancer cell growth, proliferation, and metastasis. nih.govresearchgate.net

The anticancer effects of SAC are largely attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govselleckchem.com By interfering with the cell cycle, SAC can halt the division of malignant cells, thereby inhibiting tumor growth. nih.gov Furthermore, SAC has been shown to suppress the processes of invasion and metastasis, which are critical for cancer progression and spread to other parts of the body. researchgate.net These inhibitory effects on proliferation and metastasis have been observed in several types of cancer cells, including those of the prostate, liver, and breast. researchgate.net

Hepatocellular Carcinoma: In models of hepatocellular carcinoma, SAC has been investigated for its effects on cancer proliferation and metastasis. Studies have reported that SAC can induce apoptosis and lead to a decrease in the growth and proliferation of these liver cancer cells. nih.govturkishneurosurgery.org.tr

Bladder Cancer: Extensive research on human bladder cancer cell lines (including HTB5, HTB9, T24, and the cisplatin-resistant T24R2) has shown that SAC significantly inhibits cell proliferation and colony formation in a dose-dependent manner. nih.gov The compound was found to be particularly effective against T24R2 cells. nih.gov The mechanism involves the induction of apoptosis and promoting cell cycle arrest in the S phase. nih.gov SAC treatment increased the expression of apoptosis-related proteins such as caspases and cytochrome c. nih.gov

Breast Adenocarcinoma: In human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231, SAC has shown antiproliferative potential. dntb.gov.uanih.gov For MCF-7 cells, a significant decrease in viable cells was observed after exposure to SAC. nih.govmdpi.com The compound was found to induce late-stage apoptosis. nih.gov Mechanistically, SAC treatment was associated with a downregulation of 3-mercaptopyruvate sulfurtransferase (MPST) expression and a reduction in sulfane sulfur levels, which contributes to the deterioration of the cancer cells' condition. nih.gov

Colorectal Cancer: Hybrids of S-Allyl cysteine have been synthesized and evaluated for their potential in treating colorectal cancer. nih.gov Studies on the human colon adenocarcinoma cell line SW480 showed that certain SAC-based hybrid compounds displayed significant anticancer activity, with some exhibiting greater selective cytotoxicity against the cancer cells than the conventional chemotherapeutic agent 5-fluorouracil. nih.govmdpi.compreprints.org The mechanisms of these hybrids involve reducing reactive oxygen species (ROS) formation and inducing apoptosis through pathways that may involve the regulation of proteins like Bcl-2 and caspase-3. mdpi.compreprints.org

| Cancer Type | Cell Line(s) | Primary Effect | Noted Mechanism(s) | Reference |

|---|---|---|---|---|

| Bladder Cancer | T24, T24R2 | Inhibition of proliferation | Induction of apoptosis, S-phase cell cycle arrest. | nih.gov |

| Breast Adenocarcinoma | MCF-7 | Decreased cell viability, Apoptosis | Downregulation of MPST expression, reduction of sulfane sulfur levels. | nih.govnih.gov |

| Breast Adenocarcinoma | MDA-MB-231 | Moderate antiproliferative potential | Inhibition of cell viability after 6 and 24 hours of exposure. | nih.govmdpi.com |

| Colorectal Cancer | SW480 | Selective cytotoxicity (by SAC-hybrids) | Reduction of ROS, induction of apoptosis, regulation of Bcl-2 and caspase-3. | mdpi.compreprints.org |

| Hepatocellular Carcinoma | MHCC97 | Inhibition of proliferation and metastasis | Induction of apoptosis, decrease in cell growth. | nih.govturkishneurosurgery.org.tr |

Cardioprotective and Vascular Endothelial Function Studies

S-Allyl cysteine (SAC) has been investigated for its protective effects against endothelial dysfunction (ED), a condition characterized by the inability of the vascular endothelium to properly regulate vascular tone, which can lead to hypertension and other cardiovascular issues nih.govresearchgate.net. A healthy endothelium modulates vascular tone by releasing vasoactive factors, primarily nitric oxide (NO) nih.gov. A reduction in the bioavailability of another gasotransmitter, hydrogen sulfide (B99878) (H₂S), is also linked to the pathogenesis of ED nih.gov.

In vitro studies using Bovine Aortic Endothelial cells (BAE-1) have demonstrated that SAC can act as an effective intracellular source of H₂S . This activity is considered a key mechanism for its protective effects on endothelial cells . Research shows that SAC significantly increases the release of H₂S in these cells nih.govresearchgate.net. Furthermore, SAC has been shown to reduce the production of reactive oxygen species (ROS) in endothelial cells, highlighting its antioxidant activity which contributes to improving endothelial health nih.govresearchgate.net. Studies in ovariectomized rats, a model for estrogen deficiency, also suggest that SAC modulates vascular function, likely through the cystathionine γ-lyase/hydrogen sulfide signaling pathway researchgate.net.

| Parameter | Cell Model | Observed Effect | Reference |

|---|---|---|---|

| H₂S Release | Bovine Aortic Endothelial cells (BAE-1) | Significantly increased H₂S release compared to control. | researchgate.net |

| Reactive Oxygen Species (ROS) | Bovine Aortic Endothelial cells (BAE-1) | Reduced ROS production. | nih.gov |

| Cell Viability | Bovine Aortic Endothelial cells (BAE-1) | No significant effect on cell viability at various concentrations. | researchgate.net |

The cardioprotective effects of S-Allyl cysteine are closely linked to its ability to modulate the nitric oxide (NO) pathway. NO, generated by endothelial nitric oxide synthase (eNOS), is a critical regulator of vascular health yale.eduresearchgate.net. In vitro studies have shown that SAC can enhance the phosphorylation of eNOS nih.gov. This phosphorylation is a key step in activating the enzyme, leading to an increased production and release of NO nih.gov.

Interestingly, SAC exhibits differential regulation of NO production depending on the cellular context. While it enhances NO availability from endothelial cells, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFNγ) nih.gov. This dual action—increasing beneficial NO from eNOS while suppressing inflammatory NO from iNOS—may contribute to its anti-inflammatory and anti-atherosclerotic properties nih.gov. The mechanism is tied to SAC's antioxidant activity, which suppresses the activation of NF-κB, a transcription factor that promotes iNOS expression nih.gov.

| Target | Cell Model | Observed Effect of SAC | Reference |

|---|---|---|---|

| eNOS Phosphorylation | Bovine Aortic Endothelial cells (BAE-1) | Enhanced eNOS phosphorylation. | |

| NO Release | Bovine Aortic Endothelial cells (BAE-1) | Increased NO release. | nih.gov |

| iNOS Expression | Murine Macrophage cell line (RAW264.7) | Inhibited iNOS mRNA and protein expression. | nih.gov |

| NF-κB Activation | Murine Macrophage cell line (RAW264.7) | Suppressed NF-κB activation. | nih.gov |

Nephroprotective and Renal Function Preservation in Animal Models

S-Allyl cysteine has demonstrated significant nephroprotective effects in various animal models of kidney injury. In a rat model of preeclampsia and eclampsia, which involves kidney damage, SAC administration mitigated kidney dysfunction zums.ac.irzums.ac.irresearchgate.net. It significantly reduced proteinuria and the urine protein/creatinine ratio zums.ac.irzums.ac.irresearchgate.net. This protective effect was associated with a reduction in renal concentrations of inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) zums.ac.irzums.ac.irresearchgate.net.

In a mouse model of lipopolysaccharide (LPS)-induced acute kidney injury (AKI), pretreatment with SAC lowered serum levels of creatinine and blood urea nitrogen (BUN) nih.gov. The compound also restored renal oxidative stress biomarkers, including malondialdehyde (MDA) and glutathione (B108866) (GSH), and improved the activity of antioxidant enzymes like superoxide dismutase (SOD) nih.gov. Histological analysis confirmed that SAC treatment resulted in less tubular injury and fewer pathological changes in the kidney nih.gov. Similarly, in a rat model of cyclosporine A-induced nephrotoxicity, SAC improved renal function by decreasing lipid peroxidation and boosting antioxidant status nih.gov. Studies on 5/6 nephrectomized rats also showed that SAC reduced hypertension and renal damage, effects linked to its antioxidant properties and its ability to decrease the abundance of iNOS and subunits of NADPH oxidase nih.gov.

| Animal Model | Parameter | Observed Effect of SAC | Reference |

|---|---|---|---|

| Preeclampsia/Eclampsia (Rat) | Proteinuria & Protein/Creatinine Ratio | Significantly reduced. | zums.ac.irzums.ac.ir |

| Renal TNF-α & IL-1β | Significantly decreased. | zums.ac.irzums.ac.ir | |

| Lipid Peroxidation (MDA) | Significantly reduced. | zums.ac.ir | |

| LPS-Induced Acute Kidney Injury (Mouse) | Serum Creatinine & BUN | Lowered levels. | nih.gov |

| Renal Oxidative Stress (MDA, GSH, SOD) | Partially restored toward control levels. | nih.gov | |

| Renal Inflammation (NF-κB, TNFα, IL-1β) | Reduced levels. | nih.gov | |

| 5/6 Nephrectomy (Rat) | Blood Pressure & Renal Damage | Reduced. | nih.gov |

| Oxidative Stress Markers (iNOS, NADPH oxidase) | Reduced abundance. | nih.gov |

Reproductive System Effects and Steroidogenesis Modulation in Animal Models

Research in animal models indicates that S-Allyl cysteine can modulate the reproductive system, particularly in males. In a study using male mice, a single administration of SAC significantly elevated testosterone levels in both the plasma and the testes nih.govnih.govresearchgate.netresearcher.life. This effect was achieved without altering the plasma levels of luteinizing hormone (LH), suggesting that SAC acts directly on the testes rather than through the pituitary gland nih.govnih.govresearchgate.net.

The mechanism underlying this increase in testosterone production involves the activation of the protein kinase A (PKA) pathway nih.govnih.gov. SAC treatment was found to increase the levels of phosphorylated PKA (p-PKA) and the mRNA levels of Cyp11a1 nih.gov. The CYP11A1 enzyme is critical for the initial step of steroidogenesis, which is the conversion of cholesterol to pregnenolone nih.gov. These findings suggest that SAC could be a potential agent for addressing age-related testosterone decline nih.gov. In female reproductive health, SAC has been shown to inhibit the growth of endometriotic lesions in a mouse model, an effect attributed to its immunomodulatory properties, including the alteration of T cell subsets and cytokine production researchgate.net.

| Parameter | Tissue/Fluid | Observed Effect of SAC | Reference |

|---|---|---|---|

| Testosterone Level | Plasma | Significantly elevated. | nih.govnih.gov |

| Testosterone Level | Testis | Significantly elevated. | nih.govnih.gov |

| Luteinizing Hormone (LH) | Plasma | No significant change. | nih.govnih.gov |

| Phosphorylated Protein Kinase A (p-PKA) | Testis | Increased levels. | nih.govnih.gov |

| Cyp11a1 mRNA | Testis | Increased levels. | nih.gov |

Gastrointestinal and Anti-Ulcerative Research in Animal Models

S-Allyl cysteine has shown promise in protecting the gastric mucosa from damage in animal models. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely known to cause gastric mucosal damage, including ulcers nih.govresearchgate.net. In studies using indomethacin to induce gastric damage in animals, SAC was effective in preventing these injuries researchgate.net.

The protective action of SAC is multifactorial. It significantly attenuates the expression of key inflammatory mediators, such as cyclooxygenase-2 (COX-2), prostaglandin E₂, IL-1β, TNF-α, and IL-6 nih.gov. This anti-inflammatory action is complemented by its antioxidant and cytoprotective effects nih.govresearchgate.net. Research indicates that SAC's mechanisms include the induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties, and the inhibition of histone deacetylators nih.gov. By reducing macrophage infiltration and exerting a restorative action, SAC helps preserve the integrity of the gastric lining against chemical insults researchgate.net.

| Parameter | Observed Effect of SAC | Reference |

|---|---|---|

| Gastric Damage/Ulceration | Prevented indomethacin-induced damage. | researchgate.net |

| Macrophage Infiltration | Significantly decreased. | researchgate.net |

| Inflammatory Mediators (COX-2, PGE₂, IL-1β, TNF-α, IL-6) | Significantly attenuated expression. | nih.gov |

| Heme Oxygenase-1 (HO-1) | Induced expression. | nih.gov |

Future Directions and Emerging Research Avenues for S Allyl Cysteine

Exploration of Undiscovered Molecular Targets and Ligand Interactions

While the antioxidant properties of S-Allyl cysteine are well-documented, current research is delving deeper into its specific molecular interactions to uncover novel therapeutic targets. Studies have investigated its binding affinity with proteins like human serum albumin (HSA), the primary carrier protein in the circulatory system. jfda-online.com

Spectroscopic analysis has shown that SAC can bind to HSA, forming an HSA-SAC complex primarily through hydrogen bonds and van der Waals forces. nih.govfda.gov.tw This interaction is characterized by a static quenching mechanism. jfda-online.com The binding constant (KA) for this interaction has been calculated, indicating a stable but reversible binding. jfda-online.comnih.gov Understanding such interactions is crucial as they influence the compound's distribution and bioavailability in the body.

Beyond transport proteins, research has identified that SAC and its derivatives can interact with specific signaling pathways. For instance, conjugates of SAC have been shown to specifically inhibit the Toll-like receptor 2 (TLR2) signaling pathway, which plays a role in inflammatory responses. nih.gov Other identified pathways influenced by SAC include those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). uni.lu Future explorations will likely focus on identifying other direct protein targets and receptors to elucidate the full spectrum of SAC's mechanisms of action.

Table 1: Ligand Interaction and Thermodynamic Parameters of S-Allyl Cysteine with Human Serum Albumin (HSA)

| Parameter | Value | Significance |

|---|---|---|

| Binding Constant (KA) at 298 K | 1.58 x 104 /M | Indicates a moderate and effective binding affinity of SAC to HSA. jfda-online.com |

| Enthalpy Change (ΔH) | -1.00 x 105 J/mol | The negative values suggest that hydrogen bonds and van der Waals forces are the primary drivers of the binding interaction. nih.govfda.gov.tw |

| Entropy Change (ΔS) | -255 J/mol/K | |

| Quenching Rate Constant (Kq) at 298 K | 3.65 x 1012 /M/s | Suggests the fluorescence quenching of HSA by SAC is due to the formation of a stable complex (static quenching) rather than random collisions. jfda-online.com |

Advanced Preclinical Model Development for Specific Pathologies

The therapeutic potential of S-Allyl cysteine is being evaluated in a variety of preclinical models that mimic human diseases. These models are essential for understanding its efficacy and mechanisms in specific pathological contexts.

In the field of neurodegenerative diseases, SAC has shown promise in models of Parkinson's and Alzheimer's disease. nih.govnih.gov For Parkinson's research, the SH-SY5Y human neuroblastoma cell line is utilized as an in vitro model. nih.gov Studies using this model have demonstrated that SAC can protect neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA), suggesting a neuroprotective role. nih.gov SAC has been shown to increase cell viability and suppress pro-inflammatory responses in these cells. nih.gov

Animal models are also crucial. For instance, the Porsolt forced swim test in mice, a common model for evaluating antidepressant-like effects, has been used to demonstrate SAC's potential in mood disorders. nih.gov In these studies, SAC reduced immobility time, an indicator of antidepressant activity, and exhibited antioxidant effects in the brain. nih.gov Furthermore, rat models of ischemia-induced brain damage have been used to show SAC's neuroprotective effects against oxidative damage. nih.gov

Application in Novel Drug Delivery Systems Research (e.g., Nanoparticles)

A significant challenge in translating the therapeutic potential of compounds like S-Allyl cysteine is their delivery and bioavailability. Modern research is heavily focused on leveraging novel drug delivery systems, particularly nanoparticles, to overcome these hurdles. nih.govijrpr.com Nanoparticles can improve solubility, protect the compound from degradation, and enable targeted delivery to specific tissues, such as the brain. nih.govnih.gov

One promising approach involves encapsulating SAC in chitosan-based nanoparticles. nih.govresearchgate.net This method has been developed to enhance the bioavailability of SAC in the brain, particularly for treating conditions like cerebral ischemia. nih.govrsc.org These mucoadhesive nanoparticles can be administered intranasally, bypassing the first-pass metabolism in the liver and directly targeting the brain. nih.gov

Another innovative strategy involves using layered double hydroxides (LDHs) as a delivery vehicle for a related compound, S-allyl-mercapto-cysteine (SAMC). mdpi.com LDHs are biocompatible nanostructured crystals that can intercalate drug molecules, protecting them and facilitating a controlled release. mdpi.com In vitro studies have shown that SAMC can be successfully loaded into LDHs and released in a sustained manner. mdpi.com

Table 2: Characteristics of S-Allyl Cysteine (SAC) Loaded Chitosan Nanoparticles

| Characteristic | Value | Reference |

|---|---|---|

| Particle Size | 93.21 ± 3.31 nm | researchgate.netrsc.org |

| Polydispersity Index (PDI) | 0.317 ± 0.003 | researchgate.netrsc.org |

| Zeta Potential | 44.4 ± 2.93 mV | researchgate.netrsc.org |

| Entrapment Efficiency | 82.61 ± 4.93% | researchgate.netrsc.org |

| Drug Loading | 41.23 ± 1.97% | researchgate.netrsc.org |

| Sustained Release | 79.92 ± 3.86% | researchgate.netrsc.org |

Synergistic Research with Other Bioactive Compounds

The combination of bioactive compounds can often lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. Research into the synergistic potential of S-Allyl cysteine with other natural compounds, such as polyphenols, is a burgeoning field. mdpi.com

These findings suggest that combining SAC with specific polyphenols could be a more effective strategy for combating oxidative stress-related conditions. The synergistic antioxidant activity was found to be dependent on the specific combination and the ratio of the compounds. mdpi.com For example, the best synergistic effect between caffeic acid and SAC was observed at different ratios depending on the assay used. mdpi.com This line of research opens the door for developing potent antioxidant formulations for use in functional foods and nutraceuticals.

Table 3: Synergistic and Antagonistic Antioxidant Effects of S-Allyl Cysteine (SAC) in Combination with Polyphenols

| Polyphenol Combination | DPPH Assay Effect | ABTS Assay Effect | Reducing Power Assay Effect |

|---|---|---|---|

| SAC + Caffeic acid | Synergistic (Strongest) | Antagonistic | Synergistic (Strongest) |

| SAC + Quercetin | Synergistic | Antagonistic | Synergistic |

| SAC + Catechin | Synergistic | Antagonistic | Synergistic |

| SAC + Sinapic acid | Synergistic | Antagonistic | Synergistic |

| SAC + Ferulic acid | Synergistic | Antagonistic | Antagonistic |

| SAC + 3,4-dihydroxybenzoic acid | Synergistic | Antagonistic | Antagonistic |

Development of Structure-Activity Relationship Studies for Enhanced Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By modifying the structure of S-Allyl cysteine, researchers aim to develop derivatives with enhanced potency and specificity.

One such study involved synthesizing a series of conjugates of SAC with garlic acid to create novel anti-inflammatory agents. nih.gov By systematically modifying the structure, researchers found that esterifying the carboxyl group, extending the carbon chain, and adding a methoxy (B1213986) group to the phenol (B47542) hydroxy could improve the anti-inflammatory efficacy. nih.gov The most potent compound from this series, SMU-8c, showed significantly improved inhibitory activity against nitric oxide production in macrophages. nih.gov This enhanced activity was linked to its ability to block the TLR2 signaling pathway. nih.gov